molecular formula C15H14N2O4 B2909981 N-(4-ethoxyphenyl)-4-nitrobenzamide CAS No. 262847-46-1

N-(4-ethoxyphenyl)-4-nitrobenzamide

Cat. No.: B2909981
CAS No.: 262847-46-1
M. Wt: 286.287
InChI Key: UJTFAIACKGEUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-4-nitrobenzamide is a chemical compound offered for research and industrial applications. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. While specific data on this exact compound is limited, its core structure is closely related to a class of N-(alkyl/aryl) nitrobenzamide derivatives that have demonstrated significant biological activity in scientific studies. Notably, such compounds have been investigated for their antidiabetic potential , showing powerful in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . Inhibiting these enzymes is a key therapeutic approach for managing postprandial blood glucose levels in Type 2 diabetes . Furthermore, the benzamide pharmacophore is also being explored in other research areas, including the development of acetylcholinesterase inhibitors for neurological conditions . Researchers value this family of compounds for their potential to interact with key enzymatic targets through mechanisms such as hydrogen bonding and hydrophobic interactions, as suggested by molecular docking studies . Handle with appropriate personal protective equipment in a well-ventilated setting and consult the Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-9-5-12(6-10-14)16-15(18)11-3-7-13(8-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTFAIACKGEUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 4 Ethoxyphenyl 4 Nitrobenzamide and Its Derivatives

Established Synthetic Pathways to N-(4-ethoxyphenyl)-4-nitrobenzamide

The formation of the amide bond between the 4-ethoxyphenylamine (p-phenetidine) and 4-nitrobenzoic acid moieties is the central transformation in the synthesis of this compound. This can be accomplished through several reliable methods.

Acylation Reactions Involving 4-Nitrobenzoyl Chloride

One of the most direct and widely employed methods for the synthesis of this compound is the acylation of 4-ethoxyaniline with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can influence the reaction rate and yield.

The reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base resulted in a 90% yield of the corresponding amide, N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com. This high yield suggests that similar conditions would be effective for the synthesis of this compound.

Amine ReactantAcyl ChlorideBaseSolventYield (%)
2-(3-chlorophenyl)ethan-1-amine4-Nitrobenzoyl chlorideTriethylamineDichloromethane90

A general procedure involves dissolving 4-ethoxyaniline in a suitable solvent, such as dichloromethane or tetrahydrofuran, followed by the addition of a base, like triethylamine or pyridine. 4-Nitrobenzoyl chloride is then added, often dropwise, to control the reaction temperature. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

Amide Bond Formation Approaches

Beyond the use of acyl chlorides, a variety of modern amide bond formation protocols can be applied to the synthesis of this compound. These methods often involve the use of coupling reagents that activate the carboxylic acid group of 4-nitrobenzoic acid, facilitating its reaction with 4-ethoxyaniline.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress side reactions bachem.com. Phosphonium-based reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective bachem.compeptide.comresearchgate.net.

The general procedure for these reactions involves mixing 4-nitrobenzoic acid, 4-ethoxyaniline, the coupling reagent, and a non-nucleophilic base (such as N,N-diisopropylethylamine) in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Coupling Reagent FamilyExamplesAdditives
CarbodiimidesDCC, EDC, DICHOBt, OxymaPure
Phosphonium SaltsBOP, PyBOP
Aminium/Uronium SaltsHATU, HBTU, TBTU

Catalytic Condensation Routes

Catalytic methods for the direct amidation of carboxylic acids with amines offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents. These reactions typically involve heating the carboxylic acid and amine in the presence of a catalyst, with the removal of water to drive the reaction to completion.

Various catalysts have been developed for direct amidation, including boric acid and titanium-based catalysts. For instance, the condensation of 4-nitrobenzoic acid with ammonia (B1221849) to form 4-nitrobenzamide (B147303) has been achieved in high yields using a catalytic system of boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol as a cocatalyst google.com. More recently, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines researchgate.netresearchgate.net. These catalytic systems could likely be adapted for the synthesis of this compound from 4-nitrobenzoic acid and 4-ethoxyaniline.

The reaction conditions typically involve refluxing the reactants in a high-boiling solvent such as toluene (B28343) or xylene, with azeotropic removal of water.

Synthesis of Substituted this compound Analogues

The synthetic methodologies described above can be readily adapted to produce a wide array of substituted analogues of this compound, allowing for systematic modifications of both the ethoxyphenyl and nitrobenzene (B124822) moieties.

Derivatization at the Ethoxyphenyl Moiety

Modifications to the ethoxyphenyl ring can be achieved by starting with appropriately substituted anilines in the synthetic schemes previously outlined. For instance, the synthesis of alkoxy-substituted phenazines has been accomplished through the use of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines nih.gov. This demonstrates the feasibility of incorporating various alkoxy groups onto the aniline (B41778) starting material.

Furthermore, the synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been reported, showcasing the ability to introduce substituents on the phenyl ring of the aniline portion and further modify the alkoxy group researchgate.net. These approaches can be applied to the synthesis of this compound analogues with diverse substitution patterns on the ethoxyphenyl ring.

Starting AnilineResulting Moiety in Final Compound
Substituted 4-ethoxyanilineDerivatized ethoxyphenyl moiety
4,5-dialkoxy-2-nitroanilineDialkoxy-substituted phenyl moiety
5-chloro-2-hydroxy-N-phenylbenzamideChloro and further modifiable hydroxy-substituted phenyl moiety

Substituent Variations on the Nitrobenzene Ring

The nitrobenzene portion of this compound can also be readily modified by employing different substituted benzoyl chlorides or benzoic acids in the synthetic routes. A variety of substituted N-methylbenzamide analogues have been synthesized, including those with nitro groups, to serve as receptor antagonists bachem.com.

For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first preparing the corresponding substituted 4-nitrobenzoyl chloride, which was then reacted with various anilines and amines researchgate.net. This highlights the modularity of the synthetic approach, allowing for the introduction of various substituents on the nitrobenzene ring.

The synthesis of N-substituted benzamide (B126) derivatives with different substituents on the benzoyl ring has been explored for their potential as antitumor agents researchgate.netnih.gov. These studies demonstrate the wide range of possible modifications to the benzoyl moiety.

Starting Benzoyl DerivativeResulting Moiety in Final Compound
Substituted 4-nitrobenzoyl chlorideSubstituted 4-nitrobenzoyl moiety
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl moiety
Various substituted benzoic acidsVariously substituted benzoyl moieties

Multi-Step Synthetic Sequences for Complex Derivatives

The construction of complex derivatives of this compound often requires multi-step reaction sequences, allowing for the introduction of diverse functional groups and structural motifs. These sequences are designed to build molecular complexity in a controlled and stepwise manner.

One common strategy involves the initial formation of a core 4-nitrobenzamide structure, followed by further functionalization. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized through a multi-step process. nih.gov The synthesis commenced with 2-chloro-4-nitrobenzoic acid, which was first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate was then reacted with p-chloroaniline to yield a sulfonamide-containing benzoic acid. nih.gov Subsequently, treatment with thionyl chloride in the presence of dimethylformamide (DMF) produced the corresponding acid chloride. nih.gov The final step involved reacting this acid chloride with various anilines or amines to furnish the target N-substituted 4-nitrobenzamide derivatives. nih.gov

Another versatile multi-step approach is the synthesis of amino-substituted benzamides, which can serve as precursors for a wide range of further derivatizations. researchgate.net This sequence typically begins with the reaction of 4-nitrobenzoyl chloride with a substituted aniline, such as p-nitroaniline, to form the nitro-substituted amide. researchgate.net This intermediate is then subjected to a reduction reaction, commonly using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to convert the nitro group into an amine. researchgate.net This process yields 4-amino-N-substituted benzamides, which are valuable building blocks for more complex molecules. researchgate.net

Furthermore, new Schiff bases can be synthesized from 4-nitrobenzamide by reacting it with various aldehydes in the presence of a catalytic amount of glacial acetic acid. ijpbs.com This method provides a straightforward route to derivatives with imine functionalities, expanding the chemical space accessible from the parent 4-nitrobenzamide structure. ijpbs.com

A representative synthetic pathway is illustrated in the table below, detailing the steps for creating complex sulfonamide derivatives.

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
12-Chloro-4-nitrobenzoic acidChlorosulfonic acid2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid nih.gov
22-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acidp-Chloroaniline, DMF2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid nih.gov
32-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acidThionyl chloride, DMF (catalyst)2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride nih.gov
42-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chlorideVarious anilines/amines, DMF, reflux2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, sustainability, and cost-effectiveness of synthesizing this compound and its derivatives, researchers focus on advanced techniques, including yield enhancement and reaction condition optimization.

Maximizing the product yield is a primary objective in synthetic chemistry. For the synthesis of 4-nitrobenzamide, a significant yield enhancement has been achieved through the development of a novel catalytic system. A method involving the condensation of 4-nitrobenzoic acid with ammonia has been reported to achieve yields of up to 97%. google.com This high efficiency is attributed to a catalytic system comprising a primary catalyst—such as boric acid, tetrabutoxytitanium, or dimethylphosphite—and a polyethylene glycol cocatalyst. google.com The use of this dual catalytic system significantly simplifies the technology and increases the yield of the desired product. google.com It was noted that reducing the amount of catalyst below a specific threshold leads to a decrease in product yield and a significant increase in the process duration. google.com

The Schotten-Baumann reaction conditions are also frequently employed for the synthesis of N-substituted 4-nitrobenzamides, often resulting in high yields. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane with triethylamine as a base proceeded with a high yield of 90%. mdpi.com This demonstrates that careful selection of the reaction type and base can lead to excellent yields without the need for complex catalysts.

The optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, is critical for the successful synthesis of benzamide derivatives.

Catalyst and Reagent Ratios: The precise amount of catalyst and cocatalyst is crucial for maximizing yield in the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid. Optimal results are obtained when the catalyst (boric acid, tetrabutoxytitanium, or dimethylphosphite) is used in a quantity of 0.008-0.4 moles per mole of 4-nitrobenzoic acid, and the polyethylene glycol cocatalyst is used in a quantity of 0.00024-0.266 moles. google.com

Solvent Selection: The choice of solvent can profoundly influence reaction outcomes. In the synthesis of 2-(hydroxyphenoxy)benzamide derivatives, the investigation into different solvents revealed that fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can be beneficial for hypervalent iodine-mediated reactions. mdpi.com For the synthesis of 4-nitrobenzamide, o-dichlorobenzene has been used as a suitable organic solvent for the condensation reaction at elevated temperatures. google.com In a move towards greener chemistry, a solvent-free approach using a deep eutectic mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid has been reported for related syntheses, offering an environmentally friendly alternative to conventional organic solvents. rsc.org

Temperature and Time: Reaction kinetics are heavily influenced by temperature and duration. The synthesis of N-(2-aminoethyl)-4-nitrobenzamide is carried out at room temperature with a reaction time of 3 hours of continuous stirring. ctppc.org In contrast, the synthesis of certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives requires refluxing the reactants in DMF to ensure the completion of the reaction. nih.gov The optimization of these parameters is essential for achieving high conversion rates while minimizing the formation of byproducts.

The following table summarizes optimized conditions for related benzamide syntheses.

ReactionCatalyst/BaseSolventTemperatureTimeYieldReference
4-Nitrobenzoic acid + AmmoniaBoric acid / PEGo-DichlorobenzeneHeating-Up to 97% google.com
2-(3-Chlorophenyl)ethan-1-amine + 4-Nitrobenzoyl chlorideTriethylamineDichloromethaneRoom Temp.30 min90% mdpi.com
Ethylene diamine + 4-Nitrobenzoyl chlorideNaOHEthanolRoom Temp.3 hrs- ctppc.org
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride + Anilines-DMFReflux-- nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Ethoxyphenyl 4 Nitrobenzamide and Analogues

Vibrational Spectroscopy (IR and Raman) in Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. mt.commdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum. mt.com Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. mt.commdpi.com

Characteristic Group Vibrations of the N-(4-ethoxyphenyl)-4-nitrobenzamide Moiety

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies that are readily identifiable in its IR and Raman spectra.

Amide Group (–CONH–): The amide linkage is a central feature of the molecule. The N–H stretching vibration typically appears as a strong band in the region of 3370–3170 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum, generally found between 1692-1614 cm⁻¹. nih.gov The N–H bending vibration (Amide II band) is observed in the range of 1594-1555 cm⁻¹. nih.gov

Nitro Group (–NO₂): The nitro group gives rise to two distinct and strong stretching vibrations. The asymmetric stretching (ν_as(NO₂)) appears in the 1587–1506 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found between 1378–1302 cm⁻¹. nih.gov

Ethoxy Group (–OCH₂CH₃): The ethoxy group is characterized by the C–O–C stretching vibrations. The asymmetric stretch is typically located around 1242 cm⁻¹, and the symmetric stretch appears near 1058 cm⁻¹. walshmedicalmedia.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ range. researchgate.net

Aromatic Rings: The presence of two substituted benzene (B151609) rings results in several characteristic bands. Aromatic C–H stretching vibrations are typically observed in the 3120–3000 cm⁻¹ region. researchgate.net C=C stretching vibrations within the rings usually appear in the 1650–1400 cm⁻¹ range. scialert.net

A summary of these characteristic vibrations is provided in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
AmideN–H Stretch3370–3170 researchgate.net
C=O Stretch (Amide I)1692–1614 nih.gov
N–H Bend (Amide II)1594–1555 nih.gov
NitroAsymmetric Stretch1587–1506 nih.gov
Symmetric Stretch1378–1302 nih.gov
EthoxyC–O–C Asymmetric Stretch~1242 walshmedicalmedia.com
C–O–C Symmetric Stretch~1058 walshmedicalmedia.com
AromaticC–H Stretch3120–3000 researchgate.net
C=C Stretch1650–1400 scialert.net

Comparative Spectroscopic Analysis of this compound Derivatives

The vibrational spectra of derivatives of this compound can provide valuable insights into the effects of substituent changes on the molecular structure. By comparing the spectra of the parent compound with its analogues, shifts in vibrational frequencies can be correlated with changes in electronic and steric environments.

For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H and C=O stretching frequencies of the amide bond were observed in the ranges of 3524–3294 cm⁻¹ and 1692–1614 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the nitro group were assigned to bands around 1587–1506 cm⁻¹ and 1378–1302 cm⁻¹, respectively. nih.gov

In another series of compounds, N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-4-chloro-3-nitrobenzamide, the symmetric and asymmetric bands of the nitro group were observed at 1389 cm⁻¹ and 1511 cm⁻¹. walshmedicalmedia.com The carbonyl (C=O) function showed a sharp absorption band at 1662 cm⁻¹, and the secondary amine (–NH) band was observed at 3321 cm⁻¹. walshmedicalmedia.com

Such comparative analyses are crucial for confirming the successful synthesis of new derivatives and for understanding the structure-property relationships within a class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. libretexts.org It provides information about the number of chemically non-equivalent nuclei, their electronic environment, and their connectivity. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and proton framework of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum, the chemical shift (δ) of a proton is determined by its local electronic environment. The spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.

Amide Proton (–NH–): The proton of the amide group is typically observed as a singlet in the downfield region of the spectrum, often between δ 10.19–10.81 ppm, due to the deshielding effect of the adjacent carbonyl group. nih.gov

Aromatic Protons: The protons on the two aromatic rings will appear as multiplets in the range of δ 6.58–8.58 ppm. nih.gov The protons on the 4-nitrophenyl ring are expected to be further downfield due to the strong electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group would be the most deshielded. The protons on the 4-ethoxyphenyl ring will also show a characteristic splitting pattern.

Ethoxy Group Protons (–OCH₂CH₃): The ethoxy group gives rise to two distinct signals. The methylene protons (–OCH₂–) typically appear as a quartet around δ 4.1 ppm, while the methyl protons (–CH₃) appear as a triplet around δ 1.4 ppm. thermofisher.com This characteristic quartet-triplet pattern is due to spin-spin coupling with the adjacent protons.

The table below summarizes the expected ¹H NMR chemical shifts for this compound.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)10.19–10.81 nih.govSinglet
4-Nitrophenyl (Ar-H)6.58–8.58 nih.govMultiplet
4-Ethoxyphenyl (Ar-H)6.58–8.58 nih.govMultiplet
Methylene (-OCH₂-)~4.1 thermofisher.comQuartet
Methyl (-CH₃)~1.4 thermofisher.comTriplet

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orgpressbooks.pub Each chemically unique carbon atom gives a distinct signal in the spectrum, although the signal intensity is not directly proportional to the number of carbons. libretexts.org

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and appears far downfield, typically in the range of δ 163–168 ppm. nih.govresearchgate.net

Aromatic Carbons: The aromatic carbons resonate in the region of δ 110–160 ppm. savemyexams.com The carbons attached to the nitro group and the amide linkage will have distinct chemical shifts compared to the other aromatic carbons. The carbon bearing the nitro group (C-NO₂) is typically found around δ 144-150 ppm. nih.govbeilstein-journals.org

Ethoxy Group Carbons (–OCH₂CH₃): The carbon of the methylene group (–OCH₂–) is found in the range of δ 50–70 ppm, while the methyl carbon (–CH₃) appears more upfield, around δ 17–23 ppm. pressbooks.pubsavemyexams.com

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)163–168 nih.govresearchgate.net
Aromatic (C-NO₂)144–150 nih.govbeilstein-journals.org
Aromatic (other)110–160 savemyexams.com
Methylene (-OCH₂-)50–70 savemyexams.com
Methyl (-CH₃)17–23 pressbooks.pub

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. lcms.cz

For this compound (C₁₅H₁₄N₂O₄), the molecular weight is 286.28 g/mol . In a mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at m/z 286. Additionally, a peak at m/z 287, corresponding to the [M+H]⁺ ion, is often observed, especially with soft ionization techniques like electrospray ionization (ESI). rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound and its analogues, HRMS data confirms their molecular formulas. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₄N₂O₄) is 287.1083, which shows excellent agreement with experimentally observed values. google.com Similarly, the related compound N-(4-methoxyphenyl)-4-nitrobenzamide (C₁₄H₁₂N₂O₄) has a calculated m/z for its protonated form [M+H]⁺ of 273.0875, which has been experimentally verified. google.com These precise mass measurements are crucial for confirming the successful synthesis of the target molecules and differentiating them from potential isomers or byproducts.

Table 1: HRMS Data for this compound and Analogues
CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
This compoundC₁₅H₁₅N₂O₃271.1083271.1084 google.com
N-(4-methoxyphenyl)-4-nitrobenzamideC₁₄H₁₃N₂O₄273.0875273.0873 google.com
N-Benzyl-4-nitrobenzamideC₁₄H₁₃N₂O₃257.0920257.0914 beilstein-journals.org
N-(methyl(oxo)(phenyl)-sulfanylidene)-4-nitrobenzamideC₁₄H₁₂N₂O₄S327.0415327.0411 sciengine.com

Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. The fragmentation of this compound and related structures typically involves the cleavage of the amide bond, which is one of the most labile bonds in the molecule.

The electron ionization mass spectrum of the related compound 2-Nitro-N-(4-nitrophenyl)benzamide shows a molecular ion peak at m/z 287, with the base peak at m/z 150, corresponding to the 4-nitrobenzoyl cation. researchgate.net This indicates a primary fragmentation pathway involving the cleavage of the amide C-N bond. Similar fragmentation patterns are expected for this compound, where the charge can be stabilized on either the 4-nitrobenzoyl fragment or the 4-ethoxyaniline fragment, leading to characteristic peaks in the mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Table 2: Crystal Data and Structure Refinement for N-(4-hydroxyphenyl)-4-nitrobenzamide
ParameterValueReference
Empirical formulaC₁₃H₁₀N₂O₄ researchgate.net
Formula weight258.23
Temperature130 K
Crystal systemMonoclinic
Space groupP2/c
a (Å)7.5187 (5)
b (Å)12.5695 (9)
c (Å)11.7932 (8)
β (°)90.033 (2)
Volume (ų)1114.53 (13)
Z4 researchgate.netiucr.org

Intermolecular Interactions in this compound Crystals (e.g., Hydrogen Bonding, C-H...π Interactions)

The crystal packing of this compound and its analogues is significantly influenced by a network of intermolecular interactions. Hydrogen bonds, particularly N—H···O, are a dominant feature in the crystal structures of related benzamides. In N-(4-hydroxyphenyl)-4-nitrobenzamide, intermolecular N—H···O and O—H···O hydrogen bonds link the molecules into sheets. researchgate.netiucr.org

Dihedral Angle and Conformation Analysis

The conformation of the molecule, particularly the relative orientation of the two aromatic rings, is a key structural feature. This is described by the dihedral angle between the planes of the rings. In N-(4-hydroxyphenyl)-4-nitrobenzamide, the molecule adopts an almost planar conformation, with a small dihedral angle of 2.31 (7)° between the benzene rings. researchgate.netiucr.org This planarity is often influenced by the nature and position of substituents.

In contrast, other related structures can exhibit significantly larger dihedral angles due to steric hindrance. For instance, in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the dihedral angle between the benzothiazole (B30560) and phenyl rings is a substantial 67.88(5)°, a result of the steric bulk of the ortho-nitro group. mdpi.com The conformation of the nitro group itself is also of interest. In N-(4-hydroxyphenyl)-4-nitrobenzamide, the nitro group is nearly coplanar with the benzamide (B126) ring, having a C—C—N—O torsion angle of 0.6 (2)°. researchgate.netiucr.org These conformational details are critical for understanding the molecule's shape and how it interacts with its environment.

Computational and Theoretical Investigations of N 4 Ethoxyphenyl 4 Nitrobenzamide System

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For the N-(4-ethoxyphenyl)-4-nitrobenzamide system, insights are drawn from studies on similar molecules where these methods have been applied.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. In studies of related monoacyl aniline (B41778) derivatives, geometry optimization is a critical first step, often performed using the B3LYP functional with a basis set like 6-31G**. scispace.com This process identifies the most stable conformation of the molecule by finding the minimum energy state. For instance, in a study on N-(2-methoxyphenyl)-4-nitro-benzamide, a related compound, DFT calculations were used to predict bond lengths and angles, which were then compared with experimental X-ray diffraction data, showing good agreement. scispace.com

The geometry of these molecules is influenced by the substituents on the benzene (B151609) rings. For example, the planarity of the molecule can be affected by intermolecular hydrogen bonds, which can restrict the rotation of the benzene rings. mdpi.com In a study on N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide, the amide group and the benzene ring of the benzoyl moiety were found to be involved in intermolecular hydrogen bonds, leading to a more planar geometry. mdpi.com

Table 1: Representative Optimized Geometric Parameters for a Related Nitrobenzamide Derivative (Note: The following data is illustrative and based on calculations for analogous compounds, not this compound directly.)

ParameterBond Length (Å)Bond Angle (°)
C-N (amide)1.35 - 1.40
C=O (amide)1.22 - 1.25
N-H (amide)1.01 - 1.03
C-C (aromatic)1.38 - 1.42
C-N (nitro)1.47 - 1.50
N-O (nitro)1.22 - 1.24
C-N-C (amide) 125 - 128
O=C-N (amide) 122 - 125

This table is a generalized representation based on typical values found in computational studies of similar aromatic amides.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. tandfonline.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comscite.ai A smaller energy gap suggests a molecule is more reactive and can be more easily polarized. scite.ai

In related nitrobenzamide compounds, the HOMO is typically localized on the electron-rich phenyl ring system, while the LUMO is often centered on the electron-withdrawing nitrobenzoyl moiety. mdpi.com This distribution facilitates intramolecular charge transfer from the donor part of the molecule to the acceptor part. The HOMO-LUMO energy gap for similar aromatic compounds has been calculated to be in the range that reflects significant chemical reactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Nitrobenzamide Derivative (Note: The following data is illustrative and based on calculations for analogous compounds.)

ParameterEnergy (eV)
EHOMO-6.0 to -6.5
ELUMO-2.0 to -2.5
Energy Gap (ΔE)3.5 to 4.5

This table presents typical energy ranges for HOMO, LUMO, and the energy gap as observed in computational studies of similar aromatic amides.

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecular structure. uni-muenchen.deresearchgate.net The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the extent of charge delocalization.

For molecules with amide linkages and aromatic systems, significant stabilization energies are often observed for interactions involving the lone pairs of oxygen and nitrogen atoms with the antibonding π* orbitals of the aromatic rings and the carbonyl group. In a study of a related compound, NBO analysis revealed significant hyperconjugative interactions that contribute to the molecule's stability. scite.ai These interactions indicate a delocalization of electron density, which is a key factor in the electronic properties of conjugated systems. uni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). asianresassoc.org

For nitrobenzamide derivatives, the MEP map typically shows the most negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic rings often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. iucr.org

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to excited states. mdpi.comresearchgate.net This analysis provides theoretical predictions of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π*.

In studies of similar aromatic compounds, TD-DFT calculations have been successfully used to reproduce experimental UV-Vis spectra. mdpi.com The electronic transitions in molecules like this compound are expected to be dominated by π→π* transitions within the aromatic systems and intramolecular charge transfer transitions from the ethoxyphenyl moiety to the nitrobenzamide moiety.

Theoretical calculations of vibrational frequencies using DFT methods can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational modes with the experimental spectra, a detailed understanding of the molecular vibrations can be achieved. For related benzamide (B126) derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. researchgate.net

Furthermore, computational methods can be used to predict the nonlinear optical (NLO) properties of molecules, such as the first hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer, like this compound, are candidates for having large hyperpolarizabilities, which are desirable for applications in NLO materials. mdpi.com The calculated first hyperpolarizability of similar structures has been found to be comparable with that of known NLO materials, suggesting potential for further investigation in this area. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the intricacies of molecular systems at an atomic level. These techniques allow for the prediction of molecular properties, the study of dynamic processes, and the characterization of intermolecular interactions, which are fundamental to the behavior of chemical compounds in various environments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target.

While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, research on structurally similar nitrobenzamide derivatives provides valuable insights into their potential as inhibitors of various enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and subjected to molecular docking studies to evaluate their antidiabetic potential by targeting α-glucosidase and α-amylase. nih.gov The docking results for these related compounds revealed significant binding interactions within the active sites of these enzymes, with binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov

The interactions observed for these analogous compounds typically involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.govresearchgate.net For example, in the docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, hydrogen bonds were observed between the nitro group and histidine residues. nih.gov This suggests that the nitro group in this compound could also play a crucial role in forming hydrogen bonds with target proteins.

Similarly, molecular docking analyses of other nitro-substituted benzamide derivatives have demonstrated their potential as anti-inflammatory agents by targeting inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These studies highlight that the number and orientation of nitro groups can significantly influence the binding efficiency to the target enzyme. researchgate.netnih.gov

Table 1: Molecular Docking Data for Structurally Related Nitrobenzamide Derivatives

Compound Class Target Enzyme Binding Energy Range (kcal/mol) Key Interactions
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide α-glucosidase -8.0 to -9.7 Hydrogen bonding, electrostatic, hydrophobic
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide α-amylase -7.9 to -9.8 Hydrogen bonding with His residues

This table presents data from studies on compounds structurally related to this compound to infer its potential binding characteristics.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This computational method is used to study the stability of ligand-protein complexes, conformational changes, and the nature of intermolecular interactions in a simulated physiological environment.

For derivatives of this compound, MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking. In the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound to confirm its stability within the binding sites of α-glucosidase and α-amylase. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested a stable binding of the compound. nih.govresearchgate.net

These simulations are crucial for understanding how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand. The stability of the complex, as indicated by low RMSD values, is a strong indicator of a favorable binding event. While direct MD simulation data for this compound is not available, the findings for its analogues suggest that it would likely form a stable complex with relevant biological targets.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping the electron distribution, it provides a detailed picture of the close contacts between molecules, which are crucial for understanding the crystal packing and stability.

For N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant intermolecular contacts were found to be H···O/O···H (30.5%), H···H (29.0%), and H···C/C···H (28.2%). strath.ac.ukiucr.org This indicates that hydrogen bonds and van der Waals forces play a dominant role in the crystal structure. Similarly, for N-(4-methoxyphenyl)picolinamide, H···H interactions were the most abundant (47%), followed by C···H (22%) and O···H (15.5%) interactions. nih.gov

In the crystal structure of N-(4-Hydroxyphenyl)-4-nitrobenzamide, intermolecular N—H···O and O—H···O hydrogen bonds are key to linking molecules into sheets. researchgate.net The planarity of the molecule, with a small dihedral angle between the benzene rings, facilitates these interactions. researchgate.net The nitro group is often involved in these hydrogen bonding networks.

Based on these findings for structurally related compounds, it can be inferred that the crystal packing of this compound is likely governed by a combination of N—H···O hydrogen bonds involving the amide and nitro groups, as well as C—H···O, C—H···π, and π-π stacking interactions. The ethoxy group would also contribute to van der Waals interactions.

Table 2: Hirshfeld Surface Analysis Data for Structurally Related Compounds

Compound H···H Contacts (%) H···O/O···H Contacts (%) H···C/C···H Contacts (%)
N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide 29.0 30.5 28.2

This table presents data from Hirshfeld surface analyses of compounds with similar structural features to this compound to predict its intermolecular interaction profile.

Mechanistic Investigations of Biological Activities for N 4 Ethoxyphenyl 4 Nitrobenzamide Derivatives

Elucidation of Molecular Targets and Pathways

Research into N-(4-ethoxyphenyl)-4-nitrobenzamide derivatives has identified several molecular targets and pathways through which these compounds exert their biological effects. The primary modes of action involve enzyme inhibition and direct interaction with specific cellular proteins.

Enzyme Inhibition Mechanisms

Derivatives of nitrobenzamide have been shown to inhibit a range of enzymes critical to various physiological and pathological processes.

α-Glucosidase and α-Amylase Inhibition: One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract. comu.edu.tr By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can mitigate post-prandial hyperglycemia. comu.edu.tr A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has demonstrated potent inhibitory activity against both α-glucosidase and α-amylase. comu.edu.trgoogleapis.com

In one study, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was identified as a particularly potent inhibitor, showing significantly greater activity than the standard drug, acarbose. comu.edu.trgoogle.com The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for inhibitory activity against these enzymes. comu.edu.trgoogle.com Molecular docking studies suggest that these compounds interact with active site residues of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. googleapis.com

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Nitrobenzamide Derivatives

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Inducible nitric oxide synthase (iNOS) is responsible for producing large amounts of nitric oxide (NO), a key mediator in inflammation. Overproduction of NO by iNOS is implicated in various inflammatory diseases. Certain nitro-substituted benzamide (B126) derivatives have been identified as potent inhibitors of iNOS activity. For instance, compounds N-(2,4-dinitrophenyl)benzamide (5) and N-(3,5-dinitrophenyl)benzamide (6) significantly inhibited lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages in a dose-dependent manner, with IC50 values of 3.7 µM and 5.3 µM, respectively. Molecular docking analyses indicated that these compounds bind efficiently to the iNOS enzyme, with the number and orientation of the nitro groups influencing binding affinity.

Table 2: Inhibition of LPS-Induced NO Production by Nitrobenzamide Derivatives

Human Factor Xa (hfXa) Inhibition: Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for anticoagulant drugs. Research has explored 3-nitrobenzamide (B147352) derivatives as precursors for FXa inhibitors. In this approach, the nitro group is chemically reduced to an amine, which is then further functionalized. Studies have shown that the resulting non-amidinobenzamide compounds can dose-dependently inhibit the amidolytic activity of FXa, indicating a direct inhibitory mechanism.

Acetyl-CoA Carboxylase (ACC) and Farnesyl Transferase Inhibition: While acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and farnesyl transferase, an enzyme involved in post-translational modification of proteins like Ras, are important therapeutic targets in cancer and other diseases, the reviewed literature did not provide direct evidence of their inhibition by this compound derivatives.

Interaction with Specific Cellular Components and Proteins

The mechanism of action for this class of compounds can also involve binding to specific proteins that are not enzymes.

HIV-1 Capsid (CA) Protein Interaction: The HIV-1 capsid (CA) protein is essential for multiple stages of the viral life cycle, including uncoating, reverse transcription, and assembly, making it an attractive drug target. Various small molecules have been developed to disrupt CA function. However, based on the available literature, there is no specific information detailing the interaction of this compound derivatives with the HIV-1 CA protein.

Role of Redox Chemistry in Nitro Group-Mediated Biological Effects

The nitroaromatic group is a critical pharmacophore for many biologically active compounds, and its effects are often mediated through redox chemistry. Many nitroaromatic compounds, including nitrobenzamide derivatives, are prodrugs that require reductive bioactivation to exert their cytotoxic effects. This activation is typically catalyzed by a class of enzymes known as nitroreductases (NTRs).

The process involves the reduction of the nitro group to form highly reactive intermediates, such as the nitroso, hydroxylamine, and amine derivatives. This conversion causes a rearrangement of electrons within the aromatic ring, which can unmask or present cytotoxic moieties to the cell. These reactive species can then mediate cytotoxicity through various mechanisms, including the alkylation of cellular macromolecules or the formation of DNA adducts. This mechanism of reductive activation is crucial for the trypanocidal activity of aziridinyl nitrobenzamide derivatives against Trypanosoma parasites and for the selective cytotoxicity of certain prodrugs in the hypoxic (low oxygen) environments characteristic of solid tumors. google.com

Regulation of Gene and Protein Expression

Beyond direct enzyme inhibition, this compound derivatives can modulate cellular functions by altering the expression of specific genes and proteins. A prominent example is the regulation of iNOS expression.

Studies have shown that compounds like N-(2,4-dinitrophenyl)benzamide (5) and N-(3,5-dinitrophenyl)benzamide (6) demonstrate distinct regulatory effects on the expression of the iNOS enzyme at both the mRNA and protein levels in LPS-stimulated macrophages. Western blot and qPCR analyses revealed that these compounds significantly suppress the LPS-induced increase in both iNOS protein and iNOS mRNA. This indicates that their anti-inflammatory effect is not only due to direct inhibition of the enzyme's catalytic activity but also results from down-regulating its synthesis, leading to a more sustained reduction in NO production.

Target Validation Methodologies

Confirming the direct interaction between a small molecule and its putative protein target is a critical step in mechanistic investigation. Various biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) Assays: Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to monitor and characterize biomolecular interactions in real-time. It is increasingly used for target validation in drug discovery. For instance, SPR has been used to confirm that (Phenylureido)piperidinyl benzamides, a related class of compounds, directly bind to the bacterial enzyme Autolysin E (AtlE). The technique provides quantitative data on binding affinity (KD), as well as the kinetics of the interaction (association and dissociation rates). While no specific SPR studies were found for this compound itself, this methodology represents a key approach for validating the targets of its derivatives, allowing researchers to confirm that an observed biological effect is due to the direct binding of the compound to a specific protein like iNOS or α-glucosidase, rather than off-target or indirect effects.

Table of Mentioned Compounds

Compound Name Abbreviation / Number
This compound -
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide 5o
Acarbose -
N-(2,4-dinitrophenyl)benzamide 5
N-(3,5-dinitrophenyl)benzamide 6
(Phenylureido)piperidinyl benzamides -

In Vitro Biological Evaluation of N 4 Ethoxyphenyl 4 Nitrobenzamide Derivatives

In Vitro Anti-inflammatory Activities

Derivatives of nitrobenzamide have been assessed for their ability to modulate key pathways in the inflammatory response. These in vitro studies typically utilize cell models, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.

Inhibition of Nitric Oxide (NO) Production in Macrophages

A series of nitro-substituted benzamide (B126) derivatives were evaluated for their capacity to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. researchgate.net Among the synthesized compounds, certain derivatives demonstrated significant dose-dependent inhibition of NO production. researchgate.net For instance, compounds with specific nitro group substitutions showed high inhibitory capacities, with IC50 values indicating their potency. researchgate.net The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Notably, two such compounds exhibited IC50 values of 3.7 µM and 5.3 µM, respectively, without inducing cytotoxicity in the macrophages at concentrations up to 50 µM. researchgate.net This suggests that their anti-inflammatory effect is not due to cell death. Molecular docking studies on inducible nitric oxide synthase (iNOS) revealed that the orientation and number of nitro groups influenced the binding efficiency to the enzyme. researchgate.net

Modulation of Pro-inflammatory Cytokine Secretion (e.g., IL-1β, TNF-α)

The inflammatory process is largely driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The ability of N-(4-ethoxyphenyl)-4-nitrobenzamide derivatives to modulate the secretion of these cytokines has been investigated. researchgate.net In LPS-stimulated RAW 264.7 cells, specific nitrobenzamide derivatives were found to significantly suppress the expression of both IL-1β and TNF-α at concentrations of 10 and 20 µM. researchgate.net One particular derivative was noted for its considerable decrease in the LPS-induced secretion of both IL-1β and TNF-α, highlighting its potential as a multi-potent anti-inflammatory agent. researchgate.net

Suppression of Enzyme Expression (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The effect of nitrobenzamide derivatives on the expression of this enzyme has been explored. researchgate.net Studies have shown that certain derivatives can significantly suppress the expression of COX-2 in LPS-induced macrophages. researchgate.net This suppression was observed at both the mRNA and protein levels, indicating that these compounds can regulate the inflammatory response at the transcriptional and translational levels. researchgate.net The inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs. rjraap.comjapsonline.com

In Vitro Antimicrobial and Antifungal Potentials

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Derivatives of this compound have been synthesized and screened for their activity against various pathogenic microbes.

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and tested for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net The activity was determined by measuring the zone of inhibition. researchgate.net Certain compounds within this series displayed high antibacterial action, while others showed moderate activity when compared to the standard drug, benzylpenicillin. researchgate.net

Another study focused on N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-4-chloro-3-nitrobenzamide derivatives. walshmedicalmedia.com These compounds were screened for their antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as for their antifungal activity. walshmedicalmedia.com The minimum inhibitory concentrations (MIC) were determined, and some compounds showed good activity against the tested organisms. walshmedicalmedia.com

Furthermore, a series of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their antifungal activities. researchgate.net Several of these compounds exhibited good antifungal activity at a concentration of 100 μg/ml. researchgate.net It was observed that derivatives with an electron-withdrawing group on the phenyl ring had the highest antimicrobial activity. researchgate.net

In Vitro Anticancer and Cytotoxic Activities

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an area of active investigation. These studies aim to identify compounds that can selectively inhibit the proliferation of cancer cells.

In one study, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their cytotoxic activity against SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer) cell lines. nih.gov A derivative featuring a para-nitro moiety demonstrated the highest cytotoxic activity against the SKNMC cell line, with an IC50 value of 10.8 ± 0.08 µM. nih.gov

Another research effort involved the synthesis of N-(2H- researchgate.netwalshmedicalmedia.comnanobioletters.comthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes. These compounds showed significant cytotoxicity, particularly against MDA-MB-231 and LNCap cancer cell lines. researchgate.net

The cytotoxic effects of novel quinoxalinedione (B3055175) diarylamide sorafenib (B1663141) analogues have also been evaluated in vitro against MCF-7 and HeLa cell lines using the MTT assay. semanticscholar.org Some of these compounds, which are structurally related to the core benzamide structure, showed significant cytotoxic effects. semanticscholar.org

In Vitro Antidiabetic Activities (Enzyme Inhibition Assays)

The potential of this compound derivatives as antidiabetic agents has been explored through in vitro enzyme inhibition assays. These assays typically focus on enzymes that play a crucial role in carbohydrate metabolism and glucose homeostasis.

Research into related structures, such as 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives, has shown potent agonistic activity on TGR5, a G-protein-coupled receptor involved in glucose regulation. nih.gov While not direct derivatives of this compound, these findings suggest that the phenoxy-amide scaffold could be a promising starting point for designing new antidiabetic compounds.

In vitro antidiabetic studies often involve evaluating the inhibitory effects of compounds on enzymes like α-amylase and α-glucosidase. pensoft.net These enzymes are responsible for the breakdown of complex carbohydrates into glucose. pensoft.net Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. pensoft.net While specific data on this compound derivatives in these assays is not detailed in the provided context, this is a common approach for evaluating the antidiabetic potential of new chemical entities in vitro.

In Vitro Antiparasitic Activities

The 4-nitrobenzamide (B147303) scaffold is a recurring motif in the design of antiparasitic agents. The nitro group is often considered a critical pharmacophore, contributing to the bioactivity of these compounds, frequently through redox-mediated mechanisms within the parasite.

Research into related nitrobenzamide derivatives has shown promising activity against various parasites. For instance, studies on amides inspired by the natural product gibbilimbol B have explored the antiparasitic potential of compounds containing the 4-nitrobenzamide moiety. One such derivative, N-(2-ethylhexyl)-4-nitrobenzamide , was evaluated for its activity against Leishmania (L.) infantum. researchgate.net This compound demonstrated activity against the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages. researchgate.net

Similarly, broader investigations into benzamide derivatives have identified potent inhibitors of other parasites. A phenotypic screening for compounds active against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogues. nih.gov The most potent of these, compound 73 , exhibited an in vitro 50% effective concentration (EC50) of 0.001 μM. nih.gov While structurally distinct from this compound, this highlights the potential of the broader benzamide class in targeting trypanosomal parasites. nih.gov

The table below summarizes the in vitro antiparasitic activity of a representative nitrobenzamide derivative.

Compound NameParasiteAssay StageActivity (EC₅₀)Host Cell Cytotoxicity (CC₅₀)Ref
N-(2-ethylhexyl)-4-nitrobenzamideLeishmania (L.) infantumAmastigotes12.2 µM> 200 µM researchgate.net

This table presents data for a structurally related derivative to indicate the potential of the 4-nitrobenzamide scaffold.

The high selectivity index for the tested compound, inferred from its potent antiparasitic activity and low toxicity to mammalian cells, underscores the therapeutic potential of this chemical class. researchgate.net Further structure-activity relationship (SAR) studies, such as those performed on gibbilimbol analogues, suggest that modifications to the N-alkyl chain and the aromatic ring can significantly influence activity and selectivity. researchgate.net

Other In Vitro Pharmacological Investigations (e.g., Anticoagulant, Antiviral)

Beyond antiparasitic applications, derivatives containing the N-alkoxyphenyl benzamide structure have been evaluated for other significant pharmacological effects, including anticoagulant and antiviral properties.

Anticoagulant Activity

Several studies have identified benzamide derivatives as potential anticoagulants by assessing their ability to prolong clotting times in human plasma. mdpi.comnih.gov The activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) assays are standard in vitro methods used to evaluate the intrinsic and extrinsic pathways of the coagulation cascade, respectively. google.com

A study focusing on non-amidinobenzamides synthesized and tested a series of compounds for their anticoagulant effects. mdpi.comnih.gov Among these, derivatives with an N-alkoxyphenyl group showed notable activity. For example, N-(4-methoxyphenyl)-2-((5-chlorothiophen-2-ylcarbonyl)benzamide) , a compound sharing the N-alkoxyphenyl moiety with our subject compound, displayed a significantly prolonged aPTT. nih.gov Another related compound, N-(4′-Methoxyphenyl)-3-nitrobenzamide , was also synthesized as part of a library of potential anticoagulant agents. mdpi.com

The table below presents in vitro anticoagulant data for relevant benzamide derivatives.

Compound NameAssayConcentrationClotting Time (s)Control Time (s)Ref
N-(4-methoxyphenyl)-2-((5-chlorothiophen-2-ylcarbonyl)benzamide)aPTT30 µg/mL65.1~39.0 (DMSO) nih.govresearchgate.net
N-(4-morpholinophenyl)-2-(thiophen-2-ylcarbonyl)benzamideaPTT30 µg/mL60.6~39.0 (DMSO) nih.govresearchgate.net

This table showcases the anticoagulant potential of derivatives containing the N-alkoxyphenyl group.

These findings suggest that the N-(4-alkoxyphenyl)benzamide structure can serve as a scaffold for developing new anticoagulant drugs that inhibit factors within the coagulation cascade. mdpi.comnih.gov

Antiviral Activity

The N-alkoxyphenyl and nitrobenzamide moieties are also present in compounds investigated for antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Research in this area often focuses on identifying inhibitors of key viral proteins, such as the HIV capsid protein (CA). nih.gov

In the course of developing novel HIV-1 capsid inhibitors, a phenylalanine derivative incorporating a nitrobenzamide group, (S)-N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-nitrobenzamide , was synthesized as a key intermediate. nih.gov Although this specific intermediate was not assayed for final activity, other compounds in the same series demonstrated moderate to potent anti-HIV-1 activity in MT-4 cells, with the most active compounds showing EC₅₀ values in the low micromolar range. nih.gov

Furthermore, N-(4-Methoxyphenyl)-2-nitrobenzamide was used as a starting material in the synthesis of novel quinazolin-4-one-bearing phenylalanine derivatives that act as HIV capsid modulators. nih.gov This highlights the utility of the N-methoxyphenyl nitrobenzamide scaffold in constructing more complex molecules with potent antiviral properties. nih.gov Another study on benzotriazole (B28993) derivatives also synthesized N-(4-(2H-benzo[d] [1-3] triazol-2-yl)phenyl)-4-nitrobenzamide for antiviral screening, further indicating the interest in the 4-nitrobenzamide core for developing new antiviral agents. openmedicinalchemistryjournal.com

While direct antiviral data for this compound is not available, its structural components are featured in molecules with confirmed anti-HIV activity, suggesting it could be a valuable building block or lead structure in this therapeutic area. nih.govnih.gov

Future Directions and Research Perspectives in N 4 Ethoxyphenyl 4 Nitrobenzamide Chemistry

Design and Synthesis of Novel N-(4-ethoxyphenyl)-4-nitrobenzamide Analogues

The future design and synthesis of novel analogues of this compound would likely focus on systematic structural modifications to explore structure-activity relationships (SAR). Key areas of synthetic exploration would involve:

Modification of the Ethoxyphenyl Moiety: Altering the ethoxy group to other alkoxy groups of varying chain lengths or introducing different substituents on the phenyl ring could modulate the compound's lipophilicity and steric profile.

Substitution on the Nitrobenzamide Core: The position and nature of the nitro group could be varied. Additionally, introducing other electron-withdrawing or electron-donating groups on the benzamide (B126) ring could significantly impact the electronic properties and potential biological interactions of the molecule.

Amide Bond Linker Modification: While less common, alterations to the amide linker could be explored to change the molecule's conformational flexibility.

A systematic library of such analogues would be essential for subsequent biological screening and the development of a comprehensive SAR profile.

Advanced Computational Approaches in Drug Discovery

In the absence of experimental data, computational methods would be the logical starting point for investigating this compound. Future computational studies could include:

Molecular Docking: To predict potential biological targets, the compound could be virtually screened against libraries of known protein structures. This would help in identifying proteins where the compound might bind with high affinity.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations could be employed to study the stability of the interaction and the conformational changes that occur upon binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, such as its molecular orbital energies and charge distribution, which are crucial for understanding its reactivity and interaction with biological targets.

These computational approaches would provide valuable initial insights to guide experimental studies, thereby saving time and resources.

Exploration of New Biological Targets and Therapeutic Applications

Identifying the biological targets of this compound is a prerequisite for exploring its therapeutic potential. A logical first step would be broad-spectrum screening against various cell lines and enzymatic assays. Based on the general activities of other nitrobenzamide compounds, potential therapeutic areas for investigation could include:

Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic effects, making cancer cell lines a primary focus for initial screening.

Antimicrobial Activity: The potential of this compound to inhibit the growth of various bacterial and fungal strains could be explored.

Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in key pathological pathways, could reveal specific inhibitory activities.

The discovery of a validated biological target would be a significant breakthrough, paving the way for more focused therapeutic development.

Development of this compound as Chemical Probes for Biological Systems

Should this compound be found to interact with a specific biological target with high affinity and selectivity, it could be developed into a chemical probe. This would involve:

Attachment of Reporter Groups: The core structure could be modified to incorporate fluorescent dyes or biotin (B1667282) tags, allowing for the visualization and isolation of its biological target.

Characterization of Target Engagement: The probe would need to be rigorously tested to ensure that it retains its binding affinity and selectivity for the target protein in a cellular context.

Such chemical probes would be invaluable tools for studying the function of the target protein in its native biological environment.

Synergistic Research Strategies in Interdisciplinary Fields

The advancement of this compound chemistry will necessitate a collaborative, interdisciplinary approach. This would involve the integration of expertise from:

Synthetic Organic Chemistry: For the design and synthesis of analogues and chemical probes.

Computational Chemistry: For in silico modeling and prediction of properties and targets.

Molecular and Cell Biology: For conducting biological assays and elucidating mechanisms of action.

Pharmacology: For evaluating the therapeutic potential in preclinical models.

Such synergistic efforts would be crucial to unlock the full potential of this compound and its future derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.